BDC2.5 mimotope 1040-51
Description
Autoimmunity and the Role of Self-Reactive T Cells
Autoimmunity is characterized by the immune system's failure to maintain tolerance to its own components, leading to an attack on "self" tissues. nih.gov T cells, a type of white blood cell, are crucial players in this process. While the body has mechanisms to delete or inactivate T cells that recognize self-antigens, some self-reactive T cells can escape these checkpoints and persist in the body. nih.govnih.gov Under certain conditions, these self-reactive T cells can become activated, leading to inflammation and tissue destruction. nih.govbmbreports.org Both CD4+ and CD8+ T cells can contribute to autoimmune pathogenesis. nih.gov The presence of self-reactive T cells is not exclusive to individuals with autoimmune diseases; they can also be found in healthy individuals, where they are typically kept in a quiescent state by regulatory mechanisms. nih.gov The breakdown of these regulatory mechanisms can lead to the onset of autoimmune disease. nih.gov
Concept and Definition of Immunological Mimotopes
Immunological mimotopes, or altered peptide ligands, are molecules that mimic the structure of a natural T cell epitope, the part of an antigen that is recognized by the T cell receptor. frontiersin.org These mimotopes can be designed to bind with either higher or lower affinity to the T cell receptor or the Major Histocompatibility Complex (MHC) molecules that present the antigen to the T cell. nih.gov By using mimotopes, researchers can modulate T cell responses. For instance, a mimotope that binds with high affinity can be used to more potently activate specific T cells for study or therapeutic purposes. frontiersin.orgnih.gov Conversely, mimotopes can also be designed to induce tolerance or anergy in self-reactive T cells, offering a potential therapeutic avenue for autoimmune diseases. nih.gov The identification of mimotopes often involves screening peptide libraries to find sequences that elicit a desired T cell response. frontiersin.orgjci.org
Historical Context of BDC2.5 T Cell Clone Discovery in Type 1 Diabetes Research
The study of type 1 diabetes, an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas, has been greatly advanced by the use of the non-obese diabetic (NOD) mouse model. jci.orgnih.gov In the 1980s, Haskins and colleagues isolated several CD4+ T cell clones from NOD mice that were capable of inducing diabetes when transferred to healthy recipients. cuanschutz.educuanschutz.edu One of these diabetogenic T cell clones was designated BDC2.5. cuanschutz.edufrontiersin.org This clone was found to recognize an antigen present in the pancreatic islets, and its T cell receptor (TCR) was subsequently used to create transgenic mice. nih.govcuanschutz.edu These BDC2.5 TCR transgenic mice have become an invaluable tool for studying the pathogenesis of type 1 diabetes, as a large proportion of their CD4+ T cells are specific for the islet autoantigen. frontiersin.org However, the exact identity of the natural antigen recognized by the BDC2.5 T cell clone remained elusive for some time. nih.govjci.org
Overview of BDC2.5 Mimotope 1040-51 as a Research Tool
This compound is a synthetic peptide that acts as a potent agonist for the BDC2.5 T cell clone. innopep.comgenscript.com It was identified by screening a combinatorial peptide library for its ability to stimulate BDC2.5 T cells. jci.org This mimotope is a valuable research tool because it provides a known, high-avidity ligand for the BDC2.5 TCR, allowing for precise studies of T cell activation, signaling, and function. jci.org It has been instrumental in tracking diabetogenic T cells and understanding their role in the progression of type 1 diabetes in the NOD mouse model. jci.org The use of this compound, in conjunction with tools like MHC class II tetramers, has enabled researchers to quantify and visualize these pathogenic T cells in vivo. jci.org This mimotope is specifically used in research settings to investigate the mechanisms of autoimmune diabetes. innopep.commedchemexpress.comacetherapeutics.com
Detailed Research Findings
The this compound has been central to a number of key research findings in the field of type 1 diabetes. Its ability to potently activate the BDC2.5 T cell clone has allowed for detailed investigation into the cellular and molecular events that lead to autoimmune destruction of pancreatic beta cells.
| Research Area | Key Findings |
| T Cell Activation | This compound is a strong agonist for the BDC2.5 T cell clone, inducing robust proliferation and cytokine production. innopep.comgenscript.com |
| In Vivo T Cell Tracking | When loaded onto MHC class II tetramers, the mimotope allows for the direct visualization and quantification of BDC2.5 T cells in various tissues of NOD mice. jci.org |
| Disease Induction | The adoptive transfer of BDC2.5 T cells activated with this mimotope can accelerate the onset of diabetes in recipient mice. |
| Antigen Identification | While not the native antigen, the discovery of this mimotope has provided clues about the biochemical properties of the actual autoantigen recognized by BDC2.5 T cells. nih.govjci.org |
Structure
2D Structure
Properties
Molecular Formula |
C60H99N17O13S |
|---|---|
Molecular Weight |
1298.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C60H99N17O13S/c1-31(2)27-42(73-54(85)45-19-14-25-77(45)57(88)44(28-32(3)4)74-56(87)47(33(5)6)75-49(80)37(61)16-12-23-66-59(62)63)52(83)72-43(29-35-30-68-38-17-11-10-15-36(35)38)53(84)76-48(34(7)8)55(86)70-39(18-13-24-67-60(64)65)50(81)69-40(22-26-91-9)51(82)71-41(58(89)90)20-21-46(78)79/h10-11,15,17,30-34,37,39-45,47-48,68H,12-14,16,18-29,61H2,1-9H3,(H,69,81)(H,70,86)(H,71,82)(H,72,83)(H,73,85)(H,74,87)(H,75,80)(H,76,84)(H,78,79)(H,89,90)(H4,62,63,66)(H4,64,65,67)/t37-,39-,40-,41-,42-,43-,44-,45-,47-,48-/m0/s1 |
InChI Key |
OWEPERKDAFRHOM-XQYUPZCISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Molecular and Immunological Characterization of Bdc2.5 Mimotope 1040 51
Nature as an Agonistic Peptide for Diabetogenic T Cell Clones
BDC2.5 mimotope 1040-51 is classified as a strongly agonistic peptide, or "mimotope," for the diabetogenic T cell clone BDC2.5, which was originally isolated from a non-obese diabetic (NOD) mouse. genscript.commedchemexpress.comcaltagmedsystems.fr An agonistic peptide is a molecule that can bind to a T cell receptor (TCR) and elicit a full, activating response from the T cell. In the context of type 1 diabetes research, such peptides are invaluable for stimulating and studying the specific T cells that mediate the autoimmune attack on pancreatic beta cells. technologynetworks.com
The BDC2.5 T cell clone is highly pathogenic; when transferred to susceptible mice, it can rapidly induce diabetes. mdpi.comnih.gov The mimotope 1040-51 effectively mimics the natural, endogenous antigen recognized by the BDC2.5 TCR, leading to a robust activation of these T cells. genscript.comtechnologynetworks.com This activation is a key event in the pathogenesis of autoimmune diabetes in the NOD mouse model. Research has shown that T cells from both prediabetic and diabetic NOD mice are responsive to BDC2.5 mimotope peptides, highlighting their relevance throughout the disease process. genscript.comtechnologynetworks.com The ability to reliably stimulate these disease-relevant T cells makes this compound a critical reagent for investigating the mechanisms of T cell activation, regulation, and pathogenicity in autoimmune diabetes. genscript.com
Another well-studied agonistic peptide for the BDC2.5 clone is known as BDC2.5 mimotope 1040-31, also referred to as p31. genscript.comanaspec.comlabshake.com Like 1040-51, this peptide is a potent stimulator of BDC2.5 T cells. anaspec.com
Specificity for BDC2.5 T Cells and Their Recognition Capabilities
The this compound, and related mimotopes like 1040-31 (p31), exhibit a high degree of specificity for the BDC2.5 T cell clone and T cells expressing the BDC2.5 TCR. genscript.comanaspec.com This specificity is crucial for their use as research tools, as it allows for the targeted study of a particular population of autoreactive T cells. The interaction is mediated by the binding of the peptide, when presented by the major histocompatibility complex (MHC) class II molecule I-Ag7, to the unique T cell receptor of the BDC2.5 T cell. frontiersin.orgjci.org
Studies utilizing T cells from BDC2.5 TCR transgenic (TCR-Tg) mice, in which all T cells express the BDC2.5 receptor, have confirmed this specificity. nih.govanaspec.com These transgenic T cells show a strong proliferative response when stimulated with BDC2.5 mimotopes. doi.org The recognition capability of BDC2.5 T cells is not limited to synthetic mimotopes; these T cells were originally identified by their robust response to islet cells in vitro. mdpi.com The natural ligand for the BDC2.5 TCR remained elusive for many years, prompting the development of mimotopes through the screening of peptide libraries to identify potent activators. jci.org
The specificity of this interaction has enabled the development of advanced immunological tools, such as peptide-I-Ag7 tetramers and dimers. doi.orgnih.gov These reagents, which incorporate BDC2.5-stimulating peptides, can be used to directly stain, quantify, and characterize BDC2.5-like T cells from their native environment in NOD mice, providing insights into their frequency, location, and function during diabetes development. jci.orgnih.gov
Epitope Specificity and Relation to Endogenous Autoantigens
While this compound is a synthetic peptide, its immunological activity stems from its ability to mimic an endogenous autoantigen that is the natural target of the BDC2.5 T cell clone. The search for this native epitope has been a central theme in type 1 diabetes research and has led to the investigation of several candidate proteins within the pancreatic beta cell.
Initially, glutamic acid decarboxylase 65 (GAD65) was considered a potential source of the BDC2.5 T cell antigen. frontiersin.org This hypothesis was based on the sequence similarity between certain GAD65 peptides and synthetic peptides that were found to stimulate BDC2.5 T cells. frontiersin.org GAD65 is a well-established autoantigen in both human type 1 diabetes and the NOD mouse model, making it a plausible candidate. oup.comnih.govresearchgate.net
However, further investigation revealed that the proliferative response of BDC2.5 T cells to GAD65-derived peptides was generally weak. frontiersin.org Moreover, some GAD-related peptides failed to induce significant interferon-gamma (IFN-γ) secretion from the BDC2.5 clone, a key function of these pathogenic T cells. frontiersin.org These inconsistent and low-level responses led researchers to largely abandon the hypothesis that a native GAD65 epitope is the primary target of the BDC2.5 T cell. frontiersin.org Despite this, some commercial suppliers still note that this compound is a mimotope of T cells that can recognize GAD epitopes. biosynth.com
A more significant breakthrough in identifying the BDC2.5 antigen came with the implication of Chromogranin A (ChgA), a protein found in the secretory granules of pancreatic beta cells. nih.govnih.govdiabetesjournals.org Researchers identified ChgA as the source of the antigen for BDC2.5 and two other diabetogenic T cell clones. nih.gov A specific, naturally processed peptide from ChgA, designated WE14, was shown to stimulate the BDC2.5 T cell clone, although the response was weak compared to that induced by mimotopes. nih.govdiabetesjournals.org
Further studies demonstrated that the antigenicity of the WE14 peptide could be significantly increased after treatment with the enzyme transglutaminase, suggesting that post-translational modifications might be involved in creating a more potent epitope in vivo. nih.gov Another ChgA-derived peptide, ChgA29–42, was also proposed as a BDC2.5 epitope, though its ability to stimulate the clone was found to be inconsistent. diabetesjournals.orgnih.govdiabetesjournals.org The definitive link to ChgA was solidified by the finding that islet cells from mice lacking the ChgA gene (ChgA-/-) were unable to stimulate the BDC2.5 clone. nih.gov
The most recent and compelling evidence points to a novel class of neo-antigens, known as hybrid insulin (B600854) peptides (HIPs), as the primary endogenous ligands for the BDC2.5 T cell. mdpi.compnas.org HIPs are formed within beta cells through a covalent fusion of a fragment of proinsulin (such as the C-peptide) with a peptide fragment from another secretory granule protein. pnas.org
Specifically, the true antigen for the BDC2.5 clone was identified as a HIP formed by the fusion of an insulin C-peptide fragment and a cleavage product of Chromogranin A (the WE14 peptide). mdpi.compnas.org This specific hybrid is often referred to as 2.5HIP. mdpi.com This discovery explained why both insulin and ChgA seemed to be involved in BDC2.5 T cell activation. The 2.5HIP is a strong agonist for the BDC2.5 TCR and is considered a major autoantigen in the NOD mouse. nih.govdiabetesjournals.org The recognition of HIPs by pathogenic T cells like BDC2.5 represents a crucial mechanism for the loss of self-tolerance in autoimmune diabetes. frontiersin.orgpnas.orgfrontiersin.orgfrontiersin.org
Table of Research Peptides Related to BDC2.5 T Cell Activation
| Peptide Name | Sequence | Type | Relevance to BDC2.5 T Cells |
|---|---|---|---|
| This compound | RVLPLWVRME | Synthetic Mimotope | Strong agonist for BDC2.5 T cell clone. medchemexpress.comtechnologynetworks.comacetherapeutics.com |
| BDC2.5 mimotope 1040-31 (p31) | Not specified in sources | Synthetic Mimotope | Strong, specific agonist for BDC2.5 T cells. genscript.comanaspec.com |
| ChgA WE14 | Not specified in sources | Endogenous Peptide (ChgA) | Weakly stimulates BDC2.5 T cells; a component of the 2.5HIP. nih.govnih.gov |
| ChgA29–42 | Not specified in sources | Endogenous Peptide (ChgA) | Reported to weakly and inconsistently stimulate BDC2.5 T cells. diabetesjournals.orgnih.gov |
| 2.5HIP | Fusion of Insulin C-peptide and ChgA WE14 | Endogenous Hybrid Peptide | Identified as the dominant, high-affinity natural ligand for the BDC2.5 TCR. mdpi.compnas.org |
Mechanisms of T Cell Recognition and Activation Mediated by Bdc2.5 Mimotope 1040 51
Major Histocompatibility Complex Class II (MHC-II) Presentation
The activation of CD4+ T cells, such as the BDC2.5 clone, is contingent upon the recognition of a peptide antigen displayed by Major Histocompatibility Complex Class II (MHC-II) molecules on the surface of an antigen-presenting cell (APC). This interaction ensures that T cell responses are directed specifically against foreign or, in the case of autoimmunity, self-antigens.
Role of I-A^g7 in Antigen Presentation to BDC2.5 T Cells
The BDC2.5 T cell receptor (TCR) specifically recognizes its target antigen in the context of the I-A^g7 MHC-II molecule. mdpi.comarvojournals.orgcellsignal.com This particular MHC-II allele is a hallmark of the NOD mouse model and is a key genetic risk factor for the development of spontaneous autoimmune diabetes. mdpi.com The structure of the I-A^g7 peptide-binding groove is unique and is thought to bind and present a specific repertoire of self-peptides, including the natural β-cell antigen that the BDC2.5 T cell clone targets. mdpi.com The BDC2.5 mimotope 1040-51 effectively mimics this natural antigen, allowing it to be loaded onto I-A^g7 molecules for potent presentation to and activation of BDC2.5 T cells. mdpi.comfrontiersin.org This specific interaction is fundamental, as BDC2.5 T cells are not activated by this mimotope when presented by other MHC-II alleles, highlighting the precise requirement of I-A^g7 for T cell recognition.
Dendritic Cell Processing and Presentation of this compound
Dendritic cells (DCs) are highly specialized APCs that are critical for initiating primary T cell responses. DCs can be pulsed with the this compound, which they then process and present on their surface via I-A^g7 molecules. nih.govnih.gov Studies have shown that DCs that have taken up the mimotope can effectively stimulate the proliferation of BDC2.5 T cells in vitro. nih.gov Furthermore, targeting the delivery of a BDC2.5 mimotope directly to DCs in vivo has been shown to result in efficient processing and presentation, leading to the activation of BDC2.5 T cells. mdpi.com This capacity of DCs to present the mimotope underscores their central role in activating autoreactive T cells and initiating the autoimmune cascade in type 1 diabetes models. frontiersin.org
T Cell Receptor (TCR) Engagement Dynamics
Following the presentation of the mimotope by the I-A^g7 molecule, the next critical step is the physical engagement of this peptide-MHC complex by the BDC2.5 TCR. The biophysical and functional outcomes of this interaction determine the strength and nature of the subsequent T cell response.
High-Affinity Interaction with BDC2.5 TCR
BDC2.5 mimotopes are classified as strong agonists, indicating they form a stable and high-affinity interaction with the BDC2.5 TCR. nih.gov While specific biophysical affinity data for the 1040-51 peptide is not detailed in the reviewed literature, studies on a similar potent agonistic mimotope, referred to as Mim1, provide insight into the binding dynamics. Using a micropipette adhesion frequency assay, the two-dimensional (2D) affinity of the Mim1:I-A^g7 complex for the BDC2.5 TCR on splenic T cells was measured. This high-affinity interaction is believed to be a key determinant of the mimotope's potent T cell-activating capacity. nih.gov
Table 1: 2D Affinity of Various Peptide:I-A^g7 Complexes for the BDC2.5 TCR This table presents data for the closely related Mim1 peptide to illustrate the high-affinity nature of agonistic mimotopes for the BDC2.5 TCR.
| Peptide Ligand | 2D Affinity (μm⁴) | T Cell Source |
|---|---|---|
| Mim1 | ~4.0 x 10⁻³ | Splenic T cells |
| HIP2.5 | ~1.8 x 10⁻³ | Splenic T cells |
| ChgA₂₉₋₄₂ | ~1.5 x 10⁻⁵ | Splenic T cells |
| WE14 | ~1.0 x 10⁻⁵ | Splenic T cells |
Data adapted from a study comparing different BDC2.5 T cell epitopes. nih.gov
Functional Consequences of TCR Cross-linking
The high-affinity binding of the 1040-51:I-A^g7 complex to the BDC2.5 TCR leads to receptor cross-linking and the initiation of a robust activation program. This is characterized by several key functional outcomes:
T Cell Proliferation: Stimulation with BDC2.5 mimotopes induces vigorous proliferation of BDC2.5 T cells, a hallmark of a strong agonistic response. nih.govnih.gov
Upregulation of Activation Markers: Upon stimulation, BDC2.5 T cells rapidly upregulate cell surface markers indicative of activation, such as CD25 (the high-affinity IL-2 receptor alpha chain) and CD69. nih.gov
Cytokine Production: A primary functional consequence of activation is the production of pro-inflammatory cytokines. BDC2.5 T cells stimulated with the 1040-51 mimotope have been shown to produce significant amounts of Interferon-gamma (IFN-γ), a key cytokine in the pathogenesis of type 1 diabetes. frontiersin.org
Table 2: Functional Responses of BDC2.5 T Cells to Mimotope Stimulation
| Functional Outcome | Observation |
|---|---|
| Proliferation | Strong dose-dependent proliferation |
| CD25 Upregulation | Significant increase in surface expression |
| CD69 Upregulation | Rapid and strong increase in surface expression |
| IFN-γ Production | Dose-dependent secretion |
Summary of findings from multiple studies. frontiersin.orgnih.gov
Intracellular Signaling Pathways Induced by this compound Stimulation
The engagement of the TCR by the 1040-51:I-A^g7 complex initiates a cascade of intracellular signaling events. While direct studies detailing the entire phosphorylation cascade specifically for the 1040-51 mimotope are limited, the process is understood to follow the canonical TCR signaling pathway, which is modulated by crucial co-stimulatory signals.
The initial event in TCR signaling is the activation of the Src-family kinase Lck. cellsignal.comnih.gov Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. cellsignal.com This creates docking sites for another kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). nih.govfrontiersin.org Once recruited, ZAP-70 is also phosphorylated by Lck, which activates its kinase function. frontiersin.orgfrontiersin.org Activated ZAP-70 then phosphorylates key downstream adapter proteins, most notably the Linker for Activation of T cells (LAT). nih.gov The phosphorylation of LAT creates a scaffold for the assembly of a larger signalosome, which includes proteins that activate major downstream pathways such as the PLC-γ1 pathway (leading to calcium flux and NFAT activation), the Ras/MAPK pathway (leading to AP-1 activation), and pathways leading to NF-κB activation. pnas.org
In the context of BDC2.5 T cells, this primary TCR signal is significantly influenced by co-stimulatory pathways.
GITR Signaling: The Glucocorticoid-Induced TNFR-related protein (GITR) is a co-stimulatory molecule upregulated on activated T cells. Studies using the 1040-51 mimotope have shown that co-stimulation through GITR enhances IFN-γ production by BDC2.5 T cells. frontiersin.org The GITR pathway is known to activate NF-κB, suggesting that mimotope-induced TCR signaling integrates with GITR-mediated NF-κB activation to amplify the pro-inflammatory response.
CD40 Signaling: CD40, expressed on BDC2.5 T cells, is another critical co-stimulatory molecule. The interaction of CD40 with its ligand (CD154) on APCs is required for the full pathogenic function of these T cells. nih.gov CD40 signaling is known to activate multiple pathways, including NF-κB and MAPKs. The absence of CD40 on BDC2.5 T cells prevents the development of insulitis, indicating that signals through this receptor are essential for integrating with the TCR signal to promote T cell trafficking and effector function. nih.gov
Therefore, stimulation with this compound triggers a canonical TCR signaling cascade that is further amplified and shaped by co-stimulatory signals from molecules like GITR and CD40, resulting in a potent pro-inflammatory and diabetogenic T cell response.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Mim1 |
| HIP2.5 |
| ChgA₂₉₋₄₂ |
| WE14 |
| Interferon-gamma (IFN-γ) |
Cellular Responses Elicited by this compound
The this compound is a synthetic peptide designed to mimic an autoantigen recognized by the BDC2.5 T cell receptor (TCR), which is characteristic of T cells that infiltrate the pancreas in the non-obese diabetic (NOD) mouse model of type 1 diabetes. genscript.comnih.gov As an agonistic peptide, it effectively stimulates diabetogenic T cell clone BDC2.5, leading to a cascade of cellular responses that are crucial in the study of autoimmune diabetes. genscript.complos.org These responses include robust T cell proliferation, the production of specific pro-inflammatory cytokines, and the upregulation of key activation markers on the T cell surface.
T Cell Proliferation
Stimulation with this compound is a potent inducer of T cell proliferation, a fundamental process in the adaptive immune response. This mimotope is frequently used in vitro and in vivo to trigger the expansion of BDC2.5 T cells for research purposes. nih.govresearchgate.net
Studies have demonstrated that splenic CD4+ T cells from BDC2.5 NOD mice exhibit strong proliferative responses when cultured with the mimotope. frontiersin.org For instance, in experiments comparing T cells from IL-10 deficient (Il-10-/-) and IL-10 sufficient (Il-10+/+) BDC2.5 NOD mice, the CD4+ T cells from the IL-10 deficient mice showed a significantly stronger proliferative response to the mimotope. frontiersin.org The proliferation is antigen-specific and can be analyzed by measuring the dilution of dyes like Carboxyfluorescein succinimidyl ester (CFSE), which allows for the tracking of cell divisions. nih.govnih.gov The response is dose-dependent, with increasing concentrations of the mimotope leading to enhanced proliferation. nih.gov
This proliferative capacity is not only a hallmark of the mimotope's function but also a critical factor in its ability to accelerate disease progression in animal models. When BDC2.5 T cells are activated with a mimotope in vitro before being transferred to recipient mice, they can rapidly induce diabetes. nih.gov
Table 1: Research Findings on T Cell Proliferation Induced by this compound
| Study Context | Key Finding | Reference |
|---|---|---|
| IL-10 Deficiency Model | Splenic CD4+ T cells from BDC2.5+Il-10-/- NOD mice showed stronger proliferative responses to the mimotope compared to those from BDC2.5+Il-10+/+ mice. | frontiersin.org |
| In Vitro Stimulation Assays | The mimotope is used to stimulate antigen-specific proliferation of BDC2.5 T cells, often measured by CFSE dilution. | nih.govnih.gov |
| TLR4 Inhibition Study | The TLR4 signaling inhibitor CLI-095 was shown to decrease the antigen-specific proliferation of CD4+ T lymphocytes stimulated with the BDC2.5 mimotope. | nih.govresearchgate.net |
Cytokine Production Profiles (e.g., IFN-γ, IL-17A)
Upon recognition of this compound presented by antigen-presenting cells (APCs), BDC2.5 T cells differentiate and secrete a distinct profile of cytokines. The primary cytokines associated with this response are Interferon-gamma (IFN-γ) and Interleukin-17A (IL-17A), both of which are pro-inflammatory and play significant roles in the pathogenesis of autoimmune diabetes. nih.govfrontiersin.org
IFN-γ is a signature cytokine of T helper 1 (Th1) cells, and its production is consistently observed following stimulation of BDC2.5 T cells with the mimotope. plos.orgrupress.org For example, IFN-γ secretion can be measured using techniques like ELISPOT assay, which has shown that stimulation of CD4+BDC2.5 T cells with the 1040-51 mimotope leads to significant IFN-γ production. plos.org Similarly, IL-17A, the hallmark cytokine of Th17 cells, is also prominently expressed. nih.govfrontiersin.org Studies involving the adoptive transfer of BDC2.5 CD4+ T cells into immunocompromised NOD mice have shown that subsequent challenge leads to the presence of both IFN-γ and IL-17A-producing CD4+ T cells in the pancreatic lymph nodes and spleen. nih.gov The balance between Th1 and Th17 responses can be crucial, as both cell types have been shown to be diabetogenic. nih.gov
Table 2: Cytokine Production Profiles in Response to this compound
| Cytokine | Cell Type | Observation | Reference |
|---|---|---|---|
| IFN-γ | CD4+ BDC2.5 T cells | Consistently produced following stimulation with the mimotope. Its production can be enhanced by other costimulatory signals. | plos.org |
| IFN-γ | CD4+ T cells | The frequency of IFN-γ+ BDC2.5 T cells is a key measure of the diabetogenic response in pancreatic islets. | rupress.org |
| IL-17A | CD4+ T cells | Increased expression observed in spleen and pancreatic lymph nodes in BDC2.5 mouse models. | nih.govfrontiersin.org |
| IFN-γ & IL-17A | CD4+ T cells | Both cytokines are produced by autoreactive CD4+ T lymphocytes upon activation, and their levels are reduced by TLR4 inhibition. | nih.gov |
Expression of T Cell Activation Markers (e.g., CD69, CD25, CD44)
The activation of T cells by the this compound is accompanied by the upregulation of specific cell surface molecules known as activation markers. These markers are indicative of the transition of T cells from a naive or resting state to an activated effector state. Key markers include CD69, CD25, and CD44. nih.gov
CD69 is an early activation marker. Its expression is rapidly induced on T cells following TCR engagement. Studies have noted the upregulation of CD69 on BDC2.5 T cells after stimulation with antigenic peptides. nih.gov The percentage of CD4+ T cells expressing CD69 in the pancreatic lymph nodes is often used as an indicator of T cell activation in the context of diabetes development in BDC2.5 NOD mice. nih.govfrontiersin.org
CD25 , the alpha chain of the IL-2 receptor, is another critical activation marker. Its expression is upregulated on T cells following activation and is essential for high-affinity IL-2 binding, which promotes T cell proliferation and survival. The induction of CD25 on BDC2.5 CD4+ T cells has been observed in response to mimotope stimulation. nih.govfrontiersin.org
CD44 is an adhesion molecule that is also upregulated on activated and memory T cells. researchgate.net Evaluation of T cells in the pancreatic lymph nodes of BDC2.5/NOD mice shows an increased percentage of cells expressing CD44, correlating with disease progression. nih.gov
Table 3: T Cell Activation Marker Expression Following Stimulation with this compound
| Marker | Function | Observation in BDC2.5 T Cells | Reference |
|---|---|---|---|
| CD69 | Early activation marker | Upregulated on BDC2.5 T cells following peptide stimulation; percentage of CD69+ cells increases in pancreatic lymph nodes during disease progression. | nih.govfrontiersin.orgnih.gov |
| CD25 | IL-2 receptor alpha chain, proliferation | Expression is induced on BDC2.5 CD4+ T cells in response to mimotope stimulation. | nih.govfrontiersin.org |
| CD44 | Adhesion, memory T cell marker | Expression is increased on CD4+ T cells in the pancreatic lymph nodes of BDC2.5/NOD mice. | nih.gov |
Table of Compounds
Application in Preclinical Immunological Models of Autoimmunity
The Non-Obese Diabetic (NOD) Mouse Model of Type 1 Diabetes
The NOD mouse is the most extensively studied animal model for human T1D, as it spontaneously develops autoimmune diabetes. nih.gov This model is invaluable for investigating disease pathogenesis and for testing potential immunotherapies. Within this model, the BDC2.5 mimotope 1040-51 is used to probe the mechanisms of T-cell activation, tolerance, and regulation. nih.gov
This compound is instrumental in experimental models that involve the induction and modulation of diabetes. T cells from both prediabetic and diabetic NOD mice are responsive to this mimotope. genscript.com In adoptive transfer studies, where T cells are transferred to immunodeficient NOD.scid recipients, prior in vitro activation of the T cells with a BDC2.5 mimotope can trigger the onset of diabetes. diabetesjournals.org
Conversely, the mimotope is also used to study the induction of immune tolerance. nih.gov Research has shown that delivering BDC2.5 mimotopes can modulate the autoimmune response. For instance, targeting the mimotope peptide to dendritic cells (DCs) in NOD mice has been shown to induce the conversion of pathogenic BDC2.5 CD4+ T cells into Foxp3+ regulatory T cells (Tregs). nih.gov While this de novo generation of Tregs did not halt disease progression in one study, it highlights a potential pathway for modulating autoimmunity. nih.gov Other studies have suggested that administration of β-cell mimotope peptides can protect against T1D by inducing these antigen-specific Tregs. nih.gov This dual role in both activating pathogenic responses and inducing regulatory pathways makes the mimotope a versatile tool for studying the delicate balance of autoimmunity.
A pivotal tool for studying this mimotope is the BDC2.5 TCR transgenic NOD mouse. jax.org These mice are engineered to express the rearranged TCR genes from the diabetogenic BDC2.5 CD4+ T-cell clone, resulting in a large population of T cells that are specific for a pancreatic β-cell autoantigen. diabetesjournals.orgjax.org This model provides a high frequency of antigen-specific T cells, facilitating detailed immunological studies. nih.gov
In this transgenic system, this compound is used as a specific and potent stimulus to activate the transgenic T cells. nih.gov Studies have demonstrated that these T cells proliferate vigorously when stimulated with the mimotope. nih.govfrontiersin.org Adoptive transfer experiments are commonly employed, where CD4+ T cells from BDC2.5 TCR transgenic mice are isolated, often labeled with a fluorescent dye, and transferred into recipient mice (such as NOD.scid or congenic NOD mice) to track their behavior in vivo. diabetesjournals.orgnih.gov Following transfer, administration of the mimotope can be used to study T-cell expansion, trafficking to the pancreas, and effector function. nih.gov These studies are crucial for understanding the requirements for T-cell activation and for dissecting the cellular and genetic factors that control the progression from benign islet inflammation (insulitis) to overt diabetes. harvard.edu
| Experimental Model | Application of Mimotope 1040-51 | Observed Immunological Outcome | Reference |
|---|---|---|---|
| Adoptive Transfer into NOD.scid mice | In vitro activation of BDC2.5 T cells prior to transfer. | Induction of diabetes in recipient mice. | diabetesjournals.org |
| BDC2.5 TCR Transgenic NOD Mice | In vitro stimulation of sorted CD25+ CD4+ T cells with the mimotope presented by dendritic cells. | Antigen-specific proliferation and expansion of regulatory T cells. | nih.gov |
| Standard NOD Mice | Targeting of a BDC2.5 mimotope to DEC-205+ dendritic cells in vivo. | Conversion of conventional CD4+ T cells into Foxp3+ regulatory T cells. | nih.gov |
| BDC2.5 TCR Transgenic NOD Mice | In vivo administration to mice that received CFSE-labeled transgenic T cells. | Enhanced T-cell proliferation in lymphoid organs. | nih.gov |
In Vitro T Cell Activation and Functional Assays
In vitro assays are fundamental to dissecting the cellular and molecular responses initiated by this compound. These controlled environments allow for precise measurement of T-cell functions such as proliferation and cytokine secretion upon encountering their cognate antigen.
Lymphocyte proliferation is a hallmark of T-cell activation. Assays to measure this response are routinely used to quantify the potency of this compound.
CFSE Dilution: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent cell-staining dye that is covalently retained within cells. sigmaaldrich.com When cells divide, the dye is distributed equally between the two daughter cells, leading to a progressive halving of fluorescence intensity with each cell division. sigmaaldrich.com This allows for the tracking of cell proliferation via flow cytometry. In studies involving BDC2.5 T cells, cells are labeled with CFSE and then co-cultured with antigen-presenting cells (APCs) and the BDC2.5 mimotope. The subsequent dilution of CFSE provides a direct measure of the mimotope's ability to induce antigen-specific T-cell division. nih.gov This technique is also used in vivo to track the proliferation of adoptively transferred BDC2.5 T cells. nih.gov
BrdU Incorporation: The 5-bromo-2'-deoxyuridine (B1667946) (BrdU) assay is another method to quantify cell proliferation. sigmaaldrich.comnih.gov BrdU is a synthetic analog of thymidine (B127349) that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. sigmaaldrich.comsigmaaldrich.com Incorporated BrdU can then be detected using a specific monoclonal antibody, allowing for the identification of cells that have recently divided. This method serves as a reliable alternative to older radioisotope-based assays for measuring DNA synthesis in response to stimuli like the BDC2.5 mimotope. sigmaaldrich.com
| Assay | Principle | Typical Application with Mimotope 1040-51 | Reference |
|---|---|---|---|
| CFSE Dilution | Progressive halving of intracellular fluorescent dye with each cell division, measured by flow cytometry. | Tracking proliferation of BDC2.5 T cells in vitro and in vivo following stimulation with the mimotope. | nih.govsigmaaldrich.com |
| BrdU Incorporation | Incorporation of a thymidine analog into newly synthesized DNA, detected by a specific antibody. | Quantifying DNA synthesis as a direct measure of cell proliferation in T cells cultured with the mimotope. | sigmaaldrich.comnih.gov |
Upon activation, T cells secrete cytokines that orchestrate the immune response. Measuring the type and quantity of these cytokines is key to understanding the functional polarization of the T cells responding to this compound.
ELISPOT Assay: The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level. uspto.govbio-techne.com In this assay, cells are cultured on a surface coated with a cytokine-specific capture antibody. As cells secrete the cytokine, it is captured in the immediate vicinity, and a second, labeled detection antibody is used to reveal a "spot" for each secreting cell. uspto.gov Studies have used ELISPOT to measure the production of pro-inflammatory cytokines like Interferon-gamma (IFN-γ) by BDC2.5 T cells following stimulation with an agonist mimotope peptide. nih.gov
ELISA: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify the total amount of a specific cytokine secreted into the culture supernatant. nih.gov While ELISPOT measures the number of secreting cells, ELISA measures the concentration of the secreted protein. Both assays are often used to characterize the cytokine profile of T cells responding to the BDC2.5 mimotope, providing insights into whether the response is pathogenic (e.g., high IFN-γ) or regulatory (e.g., high IL-10). nih.govnih.gov
To facilitate high-throughput screening and detailed analysis of TCR signaling, reporter cell systems are employed. These are typically immortalized T-cell lines, such as Jurkat cells, that are engineered to produce a measurable signal upon TCR activation. researchgate.net
A common approach involves transducing Jurkat cells to express the specific TCR of interest, in this case, the BDC2.5 TCR. nih.gov These cells are also engineered with a reporter gene construct, such as a luciferase or Green Fluorescent Protein (GFP) gene, under the control of a promoter that is activated by TCR signaling, like the Nuclear Factor of Activated T-cells (NFAT) response element. nih.govamsbio.comnih.gov When these BDC2.5 TCR-expressing Jurkat reporter cells are co-cultured with APCs presenting the this compound, successful TCR engagement leads to the activation of the NFAT pathway and subsequent expression of the reporter protein (luciferase or GFP). nih.gov The resulting light or fluorescence signal can be easily quantified, providing a direct and robust readout of TCR activation. This system has been used to screen libraries of peptides to identify novel T-cell epitopes and to confirm the activity of known mimotopes. nih.gov
Adoptive Cell Transfer Models
Adoptive cell transfer models are fundamental in studying the pathogenesis of autoimmune diseases such as type 1 diabetes (T1D). These models involve the transfer of specific immune cells into recipient animals, typically immunodeficient, to study their function and contribution to disease development in an in vivo setting. In the context of T1D research, the BDC2.5 T cell receptor (TCR) transgenic mouse is a widely used tool. frontiersin.orgwjgnet.com T cells from these mice recognize an unknown autoantigen in pancreatic beta cells and are highly diabetogenic. frontiersin.orgnih.gov
The this compound is an agonistic peptide that effectively stimulates the diabetogenic T cell clone BDC2.5, which is isolated from non-obese diabetic (NOD) mice. genscript.commedchemexpress.com This mimotope is instrumental in these adoptive transfer systems. plos.org Researchers use this compound to activate BDC2.5 T cells in vitro before transferring them into recipient mice. nih.govplos.org This pre-activation step allows for the study of a synchronized and often accelerated autoimmune response, providing a powerful system to investigate the mechanisms of T cell-mediated beta-cell destruction and to evaluate potential immunotherapies. wjgnet.comnih.gov The transfer of these activated T cells into immunodeficient recipients, such as NOD.scid or NOD.Rag1-/- mice, is a standard protocol for inducing autoimmune-mediated inflammation of pancreatic islets. nih.gov
Tracking Homing and Proliferation of Pathogenic T Cells in Lymphoid Organs and Pancreatic Islets
A critical application of this compound in adoptive transfer models is to facilitate the study of pathogenic T cell trafficking and expansion. By labeling BDC2.5 T cells with fluorescent dyes like carboxyfluorescein succinimidyl ester (CFSE) before transfer, scientists can track their migration (homing) and proliferation in vivo. harvard.eduplos.org
Studies using this approach have yielded crucial insights into the initiation of autoimmune diabetes. When naive BDC2.5 T cells are transferred into recipients, they are first observed to proliferate specifically in the pancreatic lymph nodes (PLNs). harvard.edunih.gov This proliferation in the PLNs occurs significantly before the T cells infiltrate the pancreatic islets (a condition known as insulitis). harvard.edunih.gov This finding suggests that the initial activation of diabetogenic T cells occurs in the lymph nodes draining the pancreas, where they first encounter islet autoantigens, rather than in the pancreas itself. harvard.edunih.gov Following activation and proliferation in the PLNs, the pathogenic T cells then migrate to the pancreas and invade the islets of Langerhans. nih.govjci.org
This model has also been used to investigate molecules that influence T cell trafficking and proliferation. For instance, studies on the Glucocorticoid-Induced Tumor Necrosis Factor Receptor (GITR) pathway have utilized the BDC2.5 T cell transfer model. Treatment with an agonistic GITR-specific antibody was found to substantially increase the migration, proliferation, and activation of BDC2.5 T cells within both the pancreatic lymph nodes and the islets. nih.gov Conversely, blocking the GITR/GITRLigand pathway decreased the migration and proliferation of BDC2.5 T cells in the PLNs. plos.org These experiments highlight how the BDC2.5 system, often involving mimotope-stimulated cells, allows for detailed analysis of the factors controlling the early stages of autoimmune attack.
| Study Focus | Experimental Model | Tracking Method | Key Findings on Homing & Proliferation | Source |
|---|---|---|---|---|
| Initial Site of T Cell Activation | Adoptive transfer of naive BDC2.5 T cells into nontransgenic NOD recipients. | CFSE labeling | Proliferating BDC2.5 T cells were observed exclusively in the pancreatic lymph nodes (PLNs) before insulitis was detectable. | harvard.edunih.gov |
| Role of GITR Pathway | Adoptive transfer of CD4+BDC2.5 T cells into NOD mice. | CFSE labeling and Tetramer staining | Treatment with an agonistic anti-GITR antibody enhanced the proliferation and accumulation of BDC2.5 T cells in both PLNs and pancreatic islets. | nih.gov |
| Effect of GITRL Blockade | Adoptive transfer of CFSE-labeled CD4+BDC2.5 T cells into NOD mice. | CFSE labeling | Blockade with anti-GITRL antibody decreased BDC2.5 T cell proliferation and activation (CD44high, CD69 expression) in the PLNs. | plos.orgplos.org |
| Inhibition of Effector T Cells | Adoptive transfer of CD4+ BDC2.5 T cells into LCMV-infected mice. | Intracellular cytokine staining for IFN-γ | The frequency of IFN-γ+ BDC2.5 T cells was lower in the pancreatic islets of Vα14 transgenic mice compared to controls, suggesting suppression of diabetogenic responses within the target organ. | nih.gov |
Assessment of Disease Transfer and Progression
The BDC2.5 adoptive transfer model is a benchmark for assessing the pathogenic potential of T cells and the progression of autoimmune diabetes. The transfer of BDC2.5 T cells, particularly after in vitro activation with mimotopes like 1040-51 or others, into immunodeficient NOD.scid or NOD.Rag1-/- mice reliably induces diabetes. nih.govdiabetesjournals.orgresearchgate.net The progression of the disease is monitored by measuring blood glucose levels and by histological examination of the pancreas to score the level of insulitis. researchgate.net
This model allows for the direct evaluation of how T cell activation influences disease severity. For example, adoptive transfer of BDC2.5 T cells that have been pre-activated in vitro with a mimotope can accelerate the onset of diabetes in recipient mice. nih.gov Studies have shown that BDC2.5 T cells stimulated with cross-reactive microbial peptides can also adoptively transfer diabetes into NOD/scid recipients, demonstrating that activation by molecular mimics can trigger pathogenic capacity. diabetesjournals.org
Furthermore, this system is invaluable for testing therapeutic strategies aimed at preventing or halting disease progression. By co-transferring regulatory T cells (Tregs) or treating recipient mice with immunomodulatory agents, researchers can assess their efficacy in controlling the diabetogenic BDC2.5 T cells. For instance, it has been demonstrated that while naïve BDC2.5 T cells consistently induce diabetes in lymphopenic mice, the presence of regulatory T cells can oppose disease development. wjgnet.comnih.gov The model has been used to show that tolerogenic nanoparticles encapsulating a BDC2.5 mimotope could inhibit T1D induced by the transfer of BDC2.5 T cells. nih.gov These experiments are crucial for the preclinical evaluation of therapies designed to restore immune tolerance in autoimmune diabetes.
| Recipient Model | Transferred Cells | Disease Outcome | Key Finding | Source |
|---|---|---|---|---|
| NOD.scid mice | BDC2.5 T cells stimulated with a superagonist peptide. | Development of diabetes. | Demonstrates that activated BDC2.5 T cells are sufficient to transfer disease. | diabetesjournals.org |
| NOD.Rag1-/- mice | 5 x 10^5 naïve BDC2.5+ T cells. | Diabetes onset within 13.0 ± 1.2 days. | In vitro pre-activation and increasing cell numbers accelerate diabetes onset. | nih.gov |
| NOD.scid mice | Splenic BDC2.5 CD4+ T cells from B cell-depleted mice. | Significantly accelerated diabetes. | B cells play a role in modulating the pathogenic potential of BDC2.5 T cells. | researchgate.net |
| NOD.scid mice | BDC2.5 T cells transferred to mice pre-treated with tolerogenic nanoparticles containing a BDC2.5 mimotope. | Inhibition of T1D. | Antigen-specific tolerance induction can prevent disease mediated by pathogenic T cells. | nih.gov |
Immunomodulatory Effects and Regulatory Pathways Interrogated by Bdc2.5 Mimotope 1040 51
Induction and Functional Characterization of Regulatory T Cells (Tregs)
Current research available does not provide direct evidence to suggest that BDC2.5 mimotope 1040-51 actively induces the conversion of conventional T cells into Foxp3+ regulatory T cells (Tregs) or possesses inherent properties that directly drive Treg differentiation.
Mechanisms of Foxp3 Expression and Treg Phenotype Conversion
Detailed molecular mechanisms outlining how this compound might influence the expression of the key Treg transcription factor, Foxp3, or promote a Treg phenotype are not extensively documented in available scientific literature.
Role in Suppressing Effector T Cell Function and Autoimmunity
The principal role of this compound in studies of autoimmunity is to serve as an antigenic stimulus to provoke the proliferation and activation of effector T cells. nih.gov Its use in these experimental settings allows for the investigation of how other therapeutic agents may suppress these autoimmune responses.
Interaction with Co-stimulatory and Co-inhibitory Signaling Pathways
The direct impact of this compound on the modulation of co-stimulatory and co-inhibitory signaling pathways has not been a primary focus of the available research.
Glucocorticoid-Induced TNF Receptor (GITR) / GITR Ligand Pathway Modulation
There is a lack of specific data detailing the interaction between this compound and the GITR/GITR Ligand pathway.
Influence of Other Immune Checkpoints (e.g., CTLA-4, PD-1)
The influence of this compound on other critical immune checkpoints such as CTLA-4 and PD-1 is not well-established in the current body of scientific literature.
Influence on Innate Immune Receptor Signaling (e.g., Toll-like Receptor 4)
While this compound itself is not a direct ligand for Toll-like Receptor 4 (TLR4), it has been utilized in studies investigating the role of TLR4 signaling in T cell responses. In these studies, the mimotope is used to induce antigen-specific T cell proliferation, and the effects of TLR4 inhibitors on this proliferation are then observed. nih.gov
Research has demonstrated that the inhibition of TLR4 signaling can lead to a decrease in the proliferation of CD4+ T lymphocytes when these cells are activated by the BDC2.5 mimotope. nih.gov This indicates that TLR4 signaling can influence the adaptive immune response to this specific peptide.
Table 1: Investigated Effects of TLR4 Inhibition on this compound-Induced T Cell Response
| Experimental Condition | Observation | Reference |
| BDC2.5 CD4+ T lymphocytes activated with this compound in the presence of a TLR4 inhibitor (CLI-095) | Decreased proliferation of CD4+ T lymphocytes. | nih.gov |
| BDC2.5 CD8+ T lymphocytes activated with this compound in the presence of a TLR4 inhibitor (CLI-095) | No significant effect on the proliferation of CD8+ T lymphocytes. | nih.gov |
Bystander Suppression and Cross-Tolerance Mechanisms Interrogated by this compound
The immunomodulatory effects of the this compound extend beyond the direct anergy or deletion of BDC2.5 T cells, playing a significant role in orchestrating broader regulatory responses through bystander suppression and cross-tolerance. These mechanisms are crucial for the establishment and maintenance of peripheral tolerance, particularly in the context of autoimmune diseases like type 1 diabetes where a diverse array of autoantigens are targeted by the immune system. Research utilizing the this compound in non-obese diabetic (NOD) mice has provided valuable insights into how antigen-specific therapies can quell polyclonal autoimmune responses.
Bystander suppression is an immunological phenomenon where regulatory T cells (Tregs), induced by a specific antigen, suppress the activity of other pathogenic T cells in their vicinity, regardless of the antigen they recognize. This localized suppression is critical in inflammatory environments where multiple T cell clones are active. Studies have demonstrated that therapies incorporating the BDC2.5 mimotope can lead to the induction of Foxp3+ Tregs. nih.govnih.gov These induced Tregs are capable of modulating the function of dendritic cells (DCs) and other antigen-presenting cells (APCs), creating a tolerogenic milieu. frontiersin.org This modulation can involve competition for co-stimulatory molecules, the removal of MHC-II molecules from APC surfaces, and the secretion of immunosuppressive cytokines. frontiersin.org The result is the disruption of antigen presentation to other effector T cells, leading to their anergy or conversion into Tregs, a key feature of bystander suppression. frontiersin.org
Cross-tolerance, a related but distinct mechanism, involves the spreading of tolerance from one epitope to others within the same autoantigen or even to different autoantigens. This is particularly relevant in type 1 diabetes, where epitope spreading contributes to the progression of the disease. Research has shown that liposomes encapsulating the BDC2.5 mimotope, along with the immune-modulating agent calcitriol, can induce chromogranin A (ChgA)-specific Tregs. nih.gov These Tregs were found to suppress not only the response to ChgA but also the expansion and effector function of islet-specific glucose-6-phosphatase catalytic subunit-related protein (IGRP)-specific CD8+ T cells. nih.gov This demonstrates that tolerance induced by a single mimotope can extend to other relevant autoantigens, a hallmark of cross-tolerance. nih.gov
The table below summarizes key findings from studies investigating the immunomodulatory effects of therapies involving this compound, highlighting aspects relevant to bystander suppression and cross-tolerance.
| Therapeutic Approach | Key Findings | Implication for Bystander Suppression/Cross-Tolerance | Reference |
|---|---|---|---|
| Liposomes with BDC2.5 mimotope and calcitriol | Induction of ChgA-specific Foxp3+ Tregs. Suppression of IFN-γ production and expansion of IGRP-specific CD8+ T cells. | Demonstrates cross-tolerance by showing that tolerance induction to one epitope (recognized by BDC2.5 T cells) suppresses the response to a different autoantigen (IGRP). | nih.gov |
| Subcutaneous delivery of a strong agonistic insulin (B600854) mimotope for BDC2.5 T cells | Effectively induced Foxp3+ Tregs at a subimmunogenic dose, leading to complete prevention of T1D. | Suggests that the induced Tregs can create a regulatory environment that suppresses the broader autoimmune response, indicative of bystander suppression. | nih.gov |
| Targeting BDC2.5 mimotope to DEC-205 on dendritic cells | Efficient conversion of pancreatic β-cell-reactive BDC2.5 CD4+ T cells into long-lived Foxp3+ Treg cells. | Highlights a mechanism for generating antigen-specific Tregs which are the key mediators of bystander suppression. | nih.gov |
These findings underscore the potential of antigen-specific immunotherapies using mimotopes like this compound to re-establish immune tolerance in autoimmune diseases. By inducing a population of regulatory T cells specific to a single, potent epitope, it is possible to initiate a cascade of suppressive mechanisms that can control a polyclonal autoimmune response through bystander suppression and cross-tolerance.
Comparative Analysis and Antigenic Hierarchy of Bdc2.5 Mimotope 1040 51
Comparison with Native Autoantigens (e.g., WE14 from Chromogranin A)
The native, naturally processed peptide from Chromogranin A, known as WE14, has been identified as an antigen for the highly diabetogenic BDC2.5 CD4+ T cell clone. nih.gov However, studies have consistently shown that WE14 is a weak agonist for these T cells. nih.govnih.gov In functional assays, WE14 and another ChgA-derived peptide, ChgA29–42, are only minimally stimulatory for BDC2.5 T cells. nih.gov Their low potency is reflected in their biophysical interaction, with the affinity of WE14 for the BDC2.5 TCR being two orders of magnitude lower than that of more potent synthetic epitopes. nih.gov This low affinity is often insufficient to induce a full T-cell activation in vitro. nih.gov
In stark contrast, mimotopes like 1040-51 and related synthetic peptides exhibit dramatically enhanced stimulatory capacity. genscript.comnih.gov For instance, a modified version of the native WE14 peptide, featuring an N-terminal addition of four amino acids (RLGL), created a peptide that was 10,000-fold more potent at stimulating BDC2.5 T cells than the original WE14 peptide. nih.gov This vast difference in activity underscores the suboptimal nature of the native WE14 epitope and highlights the utility of mimotopes in robustly activating and studying BDC2.5 T cells.
| Peptide | Type | Relative Agonistic Potency | Source/Comment |
|---|---|---|---|
| WE14 | Native Autoantigen | Weak / Low | Naturally processed peptide from Chromogranin A. nih.gov |
| ChgA29–42 | Native Autoantigen | Weak / Low | A second identified epitope from Chromogranin A. nih.gov |
| BDC2.5 Mimotope 1040-51 | Synthetic Mimotope | Strong | Described as an "effectively agonistic peptide." genscript.com |
| RLGL-WE14 | Synthetic Mimotope | Very High | 10,000-fold more potent than native WE14. nih.gov |
Assessment of Agonistic Potency Relative to Other Peptide Ligands
This compound is characterized as a strongly agonistic peptide, capable of potently stimulating the diabetogenic T cell clone BDC2.5. genscript.com The antigenic hierarchy places such mimotopes far above native autoantigens in terms of their ability to elicit a T-cell response. Beyond the comparison with WE14, the potency of BDC2.5-targeted peptides has been evaluated against other powerful synthetic ligands.
One of the most potent activators identified for the BDC2.5 TCR is a hybrid insulin (B600854) peptide (HIP), specifically HIP2.5, which is a fusion of an insulin C-peptide fragment and MHC anchor residues from WE14. nih.gov In comparative studies measuring the 2D affinity of T-cell binding, the HIP2.5 epitope demonstrated the highest affinity, almost 100 times greater than WE14 and 3 times greater than another potent mimotope referred to as Mim1. nih.gov While direct quantitative comparison data for 1040-51 against HIP2.5 is not specified, its description as a "strongly agonistic peptide" used to effectively stimulate BDC2.5 T cells in various experimental settings places it in the category of high-potency ligands, similar to Mim1 and HIP2.5, and vastly superior to native ChgA peptides. genscript.comnih.gov
| Peptide Ligand | Classification | Relative 2D Affinity for BDC2.5 TCR | Key Finding |
|---|---|---|---|
| WE14 | Native Autoantigen | Baseline (Low) | Minimal T-cell stimulation. nih.gov |
| Mim1 | Synthetic Mimotope | High | Used as a positive control for high-potency T-cell activation. nih.gov |
| HIP2.5 | Hybrid Insulin Peptide | Very High | ~3x higher affinity than Mim1 and ~100x higher than WE14. nih.gov |
| This compound | Synthetic Mimotope | Strong / High | Effectively stimulates BDC2.5 T cells for research applications. genscript.com |
Role in Defining TCR Specificity and Cross-Reactivity
The BDC2.5 TCR is specific for a pancreatic β-cell antigen presented by the unique MHC class II molecule I-Ag7, which is strongly associated with diabetes susceptibility in the non-obese diabetic (NOD) mouse model. nih.govresearchgate.net Mimotopes like 1040-51 are instrumental in defining the precise requirements for this TCR's activation. By using peptide libraries to screen for potent activators, researchers can identify the key amino acid residues and motifs that the BDC2.5 TCR recognizes. nih.gov The resulting mimotopes, which bind with high affinity, serve as powerful probes to track, stimulate, and study these pathogenic T cells. nih.gov
The high potency of mimotope 1040-51 allows for the consistent in vitro activation and expansion of BDC2.5 T cells, a necessary step for their use in adoptive transfer models of diabetes. researchgate.net Furthermore, the defined sequence of the mimotope helps elucidate the molecular basis of TCR specificity. It provides a specific ligand-TCR pair that can be used to investigate downstream signaling events and the functional consequences of T-cell activation. The specificity of mimotopes like 1040-31 (a related peptide) for BDC2.5 TCR transgenic T cells has been explicitly noted. genscript.comanaspec.com This specificity is critical for experiments aiming to selectively target or study this particular pathogenic T-cell population.
The study of mimotopes also informs the concept of cross-reactivity, where the TCR may recognize other, unrelated peptides, potentially from pathogens. By defining a "superagonist" mimotope, researchers establish a benchmark for the optimal TCR ligand, which can then be used to search for naturally occurring microbial or self-peptides that might mimic this interaction and trigger the initial autoimmune response.
Structural Determinants of Mimotope Activity (Focus on sequence RVLPLWVRME)
The enhanced activity of this compound and similar peptides is rooted in their amino acid sequence and its interaction with both the I-Ag7 MHC molecule and the BDC2.5 TCR. The sequence for a highly active BDC2.5 mimotope has been reported as RVLPLWVRME. researchgate.net
A critical finding from the analysis of various mimotopes is the presence of a shared C-terminal motif, WXRM(D/E) , which is predicted to anchor the peptide into the I-Ag7 binding groove at positions p5 through p9. nih.gov This motif is also present at the N-terminus of the native WE14 peptide (WSRMD), but its positioning and the surrounding residues in the mimotopes are crucial for high-affinity binding and presentation. nih.gov The I-Ag7 molecule itself has a unique binding groove, characterized as being a promiscuous peptide binder but with a large P9 pocket that can accommodate negatively charged residues, such as the glutamic acid (E) at the C-terminus of the RVLPLWVRME sequence. researchgate.net
The residues at the N-terminus of the mimotope, while more variable, also play a vital role. nih.gov Structural studies have shown that additions to the N-terminus of the core WE14 sequence, such as Arginine (R), Leucine (L), and Glycine (G), can dramatically enhance T-cell activity. These additions are thought to improve the peptide's placement and stability within the I-Ag7 groove, creating a more optimal surface for TCR recognition. nih.gov For example, the addition of a Leucine at the p2 position was found to improve peptide presentation, contributing to a massive increase in stimulatory capacity. nih.gov Therefore, the potent agonistic activity of this compound is a function of its entire sequence, which combines optimal anchor residues for the I-Ag7 molecule with key contact points for the BDC2.5 TCR.
Advanced Research Methodologies Utilizing Bdc2.5 Mimotope 1040 51
Dendritic Cell Targeting Strategies (e.g., DEC-205 mediated delivery)
Targeting dendritic cells (DCs) with specific antigens is a promising strategy to induce immunological tolerance. The endocytic receptor DEC-205, highly expressed on DCs in lymphoid tissues, serves as an efficient pathway for antigen uptake and presentation.
In proof-of-principle experiments, targeting the BDC2.5 mimotope 1040-51 to DEC-205 on DCs in NOD mice has been shown to induce the conversion of pancreatic β-cell-reactive BDC2.5 CD4+ T cells into long-lived Foxp3+ regulatory T cells (Tregs). This conversion was efficient in both normoglycemic and hyperglycemic mice, indicating its potential applicability at different stages of the disease. While the de novo generation of these specific Tregs did not halt disease progression, targeting whole proinsulin via the same DEC-205-mediated delivery system significantly reduced the incidence of diabetes in prediabetic NOD mice. These findings suggest that promoting antigen-specific Treg formation in vivo is a feasible approach for cellular therapy in type 1 diabetes.
Further studies have demonstrated that the selective delivery of the BDC2.5 mimotope to DEC-205+ DCs can lead to the initial proliferation of antigen-specific CD8+ T cells, followed by their deletion. This induction of tolerance was achieved even in the context of ongoing autoimmunity in NOD mice, which are known to have multiple defects in tolerance mechanisms. This highlights the potential of DC-targeting strategies with β-cell antigens to eliminate autoreactive CD8+ T cells, a key player in the destruction of pancreatic β-cells.
| Targeting Strategy | Target Cell/Receptor | Outcome in NOD Mice | Reference |
| BDC2.5 mimotope delivery | DEC-205+ Dendritic Cells | Conversion of BDC2.5 CD4+ T cells into Foxp3+ Tregs. | |
| Whole proinsulin delivery | DEC-205+ Dendritic Cells | Reduced incidence of diabetes in prediabetic mice. | |
| BDC2.5 mimotope delivery | DEC-205+ Dendritic Cells | Initial proliferation and subsequent deletion of autoreactive CD8+ T cells. |
Use in Artificial Antigen-Presenting Cell (APC) Systems
Artificial antigen-presenting cells (aAPCs) are engineered systems that mimic the function of natural APCs to stimulate and expand T cells for research and therapeutic purposes. These systems offer a more controlled and reproducible alternative to conventional APCs, which can be variable in quality.
Liposomal nanoparticles have been utilized as aAPCs to deliver the BDC2.5 mimotope. These liposomes, when loaded with the mimotope, can be effectively taken up by DCs, leading to the activation of BDC2.5 T cells. This activation is dependent on MHC class II presentation. Co-encapsulation of the BDC2.5 mimotope with immunomodulatory substances like calcitriol (a form of vitamin D3) in these liposomes has been shown to induce ChgA-specific regulatory T cells that can suppress autoimmune diabetes in NOD mice.
Engineered approaches using nanomaterials presenting T cell activation signals, such as liposomes surface-functionalized with peptide-major histocompatibility complexes (pMHC), are a promising alternative to conventional APCs. medchemexpress.com These synthetic APCs can be robustly manufactured with precise control over the presented stimulatory cues. medchemexpress.com While specific studies detailing the use of this compound in such advanced synthetic APCs are not prevalent, the principle of incorporating this mimotope into pMHC constructs on the surface of nanoparticles holds potential for the selective activation and expansion of BDC2.5-specific T cells for therapeutic applications. medchemexpress.com
| aAPC System | Key Component | Observed Effect |
| Liposomal nanoparticles | BDC2.5 mimotope and Calcitriol | Induction of ChgA-specific regulatory T cells, suppression of diabetes in NOD mice. |
| Surface-functionalized liposomes | Peptide-major histocompatibility complexes (pMHC) | Selective targeting and activation of antigen-specific T cell populations. medchemexpress.com |
Tetramer Technology for Tracking Antigen-Specific T Cells
MHC class II tetramers are powerful tools for the direct visualization, quantification, and isolation of antigen-specific CD4+ T cells. These reagents consist of four MHC class II molecules, each bound to a specific peptide, and conjugated to a fluorescent marker.
I-Ag7 tetramers containing the BDC2.5 mimotope have been successfully used to detect and characterize T cells specific for this peptide. sb-peptide.com These tetramers can stain CD4+ T cells in the islets and spleens of BDC2.5 transgenic mice. sb-peptide.com The percentage of these tetramer-positive T cells increases with age and is generally higher in the islets compared to the spleen. sb-peptide.com This technology has revealed that BDC2.5-specific T cells are diverse in their T-cell receptor (TCR) repertoire and vary in their strength of antigen recognition.
The use of these tetramers has demonstrated that the BDC2.5 clonotype is positively selected in the thymus of NOD mice and expands in the periphery, with the highest numbers found in the pancreatic lymph nodes. genscript.com Surprisingly, BDC2.5-specific T cells were also detected in diabetes-resistant mouse strains that express the diabetogenic NOD H2g7 haplotype, suggesting a more complex regulation of autoimmunity than previously understood. genscript.com
| Tetramer | Application | Key Finding | Reference |
| I-Ag7/BDC2.5 mimotope | Detection and characterization of BDC2.5-specific T cells | BDC2.5-specific T cells are diverse and present in both diabetic and diabetes-resistant strains. | genscript.comsb-peptide.com |
| I-Ag7/BDC2.5 mimotope | Quantification of T cells in different tissues | Higher frequency of BDC2.5-specific T cells in pancreatic islets and lymph nodes of NOD mice. | genscript.comsb-peptide.com |
Integration in High-Throughput Screening for Immunological Modulators
High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their effects on a specific biological target. While there is a lack of specific published research detailing the integration of this compound into HTS assays for the discovery of immunological modulators, the principles of such an application can be outlined.
Theoretically, this compound could be a key reagent in cell-based HTS assays designed to identify compounds that modulate the activation of diabetogenic T cells. For instance, a screening platform could utilize BDC2.5 TCR-transgenic T cells co-cultured with antigen-presenting cells and the BDC2.5 mimotope. The readout for T cell activation, such as proliferation or cytokine production, could then be measured in the presence of a library of small molecules. Compounds that inhibit T cell activation would be identified as potential therapeutic candidates.
Another approach could involve a competitive binding assay where the goal is to identify molecules that block the interaction between the BDC2.5 TCR and the I-Ag7/BDC2.5 mimotope complex. Such an assay could be developed using purified proteins in a plate-based format with a fluorescently labeled component, allowing for rapid and automated screening.
While the direct application of this compound in HTS for immunological modulators is not yet widely documented, its well-defined role in T cell activation makes it a highly suitable tool for the future development of such screening platforms aimed at discovering novel therapeutics for type 1 diabetes.
Future Research Directions and Translational Implications in Immunological Science
Elucidation of Downstream Immunological Consequences Beyond T Cell Activation
While BDC2.5 mimotope 1040-51 is well-established as an activator of the BDC2.5 T cell clone, future investigations must delineate the full spectrum of immunological events that follow this initial activation. The response to the mimotope is not monolithic; it can lead to divergent and context-dependent outcomes, including the secretion of pro-inflammatory cytokines or the induction of regulatory phenotypes.
Stimulation of CD4+ BDC2.5 T cells with the mimotope peptide is shown to induce the production of Interferon-gamma (IFN-γ), a key cytokine in Th1-mediated autoimmune responses. plos.orgnih.gov However, the downstream signaling can be modulated. For instance, inhibiting Toll-like receptor 4 (TLR4) signaling with CLI-095 during mimotope stimulation decreases the proliferation of these CD4+ T cells and reduces the secretion of pro-inflammatory cytokines IFN-γ and Interleukin-17A (IL-17A). nih.govresearchgate.net This indicates that the cytokine milieu and the activation state of innate immune pathways can significantly shape the consequences of T cell engagement by the mimotope.
Conversely, specific delivery methods can completely alter the outcome from an inflammatory to a regulatory response. When the BDC2.5 mimotope is targeted to the endocytic receptor DEC-205 on dendritic cells (DCs) in NOD mice, it promotes the efficient conversion of pathogenic, β-cell-reactive BDC2.5 CD4+ T cells into long-lived, Foxp3+ regulatory T cells (Tregs). nih.gov Furthermore, treatment with mimotope-peptide I-Ag7 dimers can render the remaining autoreactive T cells hyporesponsive to subsequent antigen challenges and shift their cytokine production towards the anti-inflammatory cytokine IL-10. doi.org
Future research should focus on systematically mapping these divergent pathways. Understanding the molecular switches that determine whether mimotope engagement leads to a pathogenic effector phenotype or a tolerogenic regulatory one is critical. This includes investigating the role of different antigen-presenting cells (APCs), the influence of co-stimulatory and co-inhibitory signals, and the epigenetic modifications that occur within the T cell following activation.
| Research Finding | Immunological Consequence | Modulating Factor | Reference |
| Stimulation of BDC2.5 T cells with mimotope 1040-51 | Induction of IFN-γ secretion | Standard in vitro culture | plos.orgnih.gov |
| Mimotope stimulation in the presence of a TLR4 inhibitor | Decreased CD4+ T cell proliferation and reduced IFN-γ/IL-17A secretion | CLI-095 (TLR4 inhibitor) | nih.govresearchgate.net |
| Mimotope targeted to DEC-205 on dendritic cells | Conversion of CD4+ T cells into Foxp3+ regulatory T cells (Tregs) | DEC-205 targeting | nih.gov |
| Treatment with mimotope-I-Ag7 dimers | T cell anergy and increased IL-10 production | Dimeric peptide-MHC complexes | doi.org |
Potential as a Prototype for Antigen-Specific Immunotherapy Development in Autoimmune Diseases
The ability of this compound to specifically engage autoreactive T cells positions it as an ideal prototype for developing antigen-specific immunotherapies (ASIs) for autoimmune diseases. nih.gov Unlike broad immunosuppressants, ASIs aim to restore tolerance to specific self-antigens, leaving the rest of the immune system intact. The mechanistic insights gained from studying this mimotope are foundational to this approach.
A key mechanism for ASI is the induction of antigen-specific regulatory T cells. Research has demonstrated that targeting the BDC2.5 mimotope to DEC-205+ DCs successfully converts conventional CD4+ T cells into Foxp3+ Tregs. nih.gov This provides a proof-of-principle that a synthetic mimic of an autoantigen can be used to actively generate a regulatory response capable of controlling autoimmunity. This approach leverages the natural mechanisms of peripheral tolerance induction.
Another vital mechanism is the induction of T cell anergy or functional unresponsiveness. Studies using soluble peptide-MHC class II dimers incorporating a BDC2.5 mimotope showed that treatment led to the deletion of some autoreactive T cells, while the remaining cells became hypoproliferative upon rechallenge. doi.org Critically, these anergized cells preferentially produced IL-10, an anti-inflammatory cytokine, suggesting a functional reprogramming of the pathogenic T cells. doi.org
The mimotope can also be incorporated into more advanced delivery platforms, such as DNA vaccines. nih.gov A DNA vaccine encoding a BDC2.5 mimotope was shown to reduce diabetes incidence in NOD mice, a therapeutic effect associated with an increase in Foxp3+ T cells among the mimotope-specific CD4+ T cell population. nih.gov These findings highlight how the mimotope can be engineered into various therapeutic modalities to drive specific, tolerogenic outcomes. Future work in this area will focus on optimizing these delivery systems to enhance the induction of stable, long-lived regulatory phenotypes and to translate these mechanistic principles to other autoimmune conditions.
Deeper Understanding of Autoantigenic Mimicry and Epitope Spreading
This compound is a powerful tool for dissecting the phenomena of autoantigenic mimicry and epitope spreading, two concepts central to the pathogenesis of many autoimmune diseases.
The BDC2.5 T cell clone is highly pathogenic, yet its precise natural autoantigen remains uncharacterized. diabetesjournals.orgresearchgate.net The mimotope is a synthetic peptide identified through library screening that effectively stimulates these T cells. researchgate.net This relationship provides a classic model of molecular mimicry, where a synthetic peptide structurally mimics an unknown native epitope to trigger a specific T cell response. By studying the interaction between the BDC2.5 T cell receptor and the mimotope-MHC complex, researchers can infer the biochemical properties required for T cell activation, providing clues to the identity of the natural autoantigen.
Furthermore, the mimotope provides a precise and controllable trigger to study epitope spreading. Epitope spreading is the process by which an initial immune response against a single self-epitope diversifies over time to include responses against other epitopes on the same or different proteins. cuanschutz.edu In preclinical models, researchers can initiate an autoimmune response by activating BDC2.5 T cells with the 1040-51 mimotope. By tracking the immune response over time, they can determine when and how T and B cell responses to other islet autoantigens, such as insulin (B600854) or GAD65, arise. cuanschutz.edu Using the mimotope to create a synchronized and defined starting point for autoimmunity allows for a much clearer investigation of the kinetics, hierarchy, and mechanisms driving the diversification of the autoimmune attack.
Refinement of Preclinical Models for Autoimmune Disease Research
The use of this compound has been instrumental in refining preclinical models of type 1 diabetes, particularly the NOD mouse model. genscript.com Its application allows for the development of more synchronized, accelerated, and mechanistically focused experimental systems.
A major application is in adoptive transfer models of diabetes. nih.govnih.govdoi.org In these systems, diabetogenic BDC2.5 T cells are transferred into recipient mice, which then develop diabetes. doi.orgresearchgate.net The mimotope can be used to activate the T cells either in vitro before transfer or in vivo after transfer, allowing researchers to control the timing and intensity of the autoimmune process. plos.orgdoi.org This overcomes the variability and long latency of spontaneous diabetes development in NOD mice, enabling more rapid and reproducible testing of therapeutic interventions.
This precise control allows for detailed investigation into specific molecular pathways. For example, the mimotope has been used to assess how blocking the GITR/GITRLigand pathway or TLR4 signaling affects the activation and proliferation of a known pathogenic T cell population in real-time. plos.orgnih.govnih.gov By providing a consistent antigenic stimulus, the mimotope ensures that any observed effects are due to the therapeutic intervention rather than fluctuations in the natural autoimmune response.
The ability to specifically stimulate and track a defined population of autoreactive T cells enhances the precision of immunological studies. Researchers can evaluate the efficacy of a potential therapy by measuring its direct impact on the proliferation, cytokine production, and trafficking of BDC2.5 T cells following mimotope challenge. plos.orgnih.gov This level of detail is crucial for understanding the mechanisms of action of new drugs and for building more predictive models of human autoimmune disease.
Q & A
Q. Key Applications :
- Modeling T cell specificity in autoimmune diabetes.
- Testing immunotherapies targeting autoreactive T cells.
What are the recommended storage and solubility protocols for BDCmimotope 1040-51?
Q. Storage :
Q. Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆₀H₉₉N₁₇O₁₃S | |
| Molecular Weight | 1298.6 g/mol | |
| Purity | >98% (HPLC-validated) | |
| Recommended Solvent | DMSO |
How is BDCmimotope 1040-51 typically administered in NOD mouse models?
Q. Standard Protocol :
- Dose : 10 µg peptide emulsified in alum adjuvant.
- Schedule : Administered subcutaneously to 9-week-old prediabetic NOD mice, followed by booster doses.
- Outcome Metrics : T cell proliferation (flow cytometry), cytokine production (ELISPOT), and diabetes incidence .
Q. Critical Considerations :
- Use age-matched controls to account for spontaneous diabetes onset.
- Validate T cell activation via tetramer staining .
Advanced Research Questions
How can researchers resolve discrepancies in T cell activation data using BDCmimotope 1040-51?
Q. Common Issues :
- Variable Proliferation : Batch-to-batch peptide purity differences (>98% required). Verify via HPLC .
- Low Solubility : Pre-warm DMSO to 37°C and sonicate (30 sec) before dilution .
- Contradictory Cytokine Profiles : Ensure consistent adjuvant use (e.g., alum vs. CFA) and MHC haplotype matching in mice .
Q. Methodological Adjustments :
- Include negative controls (e.g., scrambled peptides).
- Use IL-7Rα blockade to isolate antigen-specific T cell responses .
What experimental designs optimize the use of BDCmimotope 1040-51 for combinatorial immunotherapy studies?
Q. Combination Strategies :
- With Checkpoint Inhibitors : Co-administer anti-PD-1/PD-L1 antibodies to assess rescue of T cell exhaustion.
- With Treg Modulators : Test IL-2/anti-IL-2 complexes to expand regulatory T cells (Tregs) .
Q. Table 2: Example Combinatorial Protocol
| Parameter | Details | Source |
|---|---|---|
| Peptide Dose | 10 µg + alum | |
| Adjuvant | Alum (enhances Th2 response) | |
| Co-treatment | Anti-IL-7Rα (0.5 mg, days 0/4) | |
| Endpoint Analysis | Flow cytometry (CD44⁺/Foxp3⁺) |
How can researchers validate the specificity of BDCmimotope 1040-51 in vitro vs. in vivo models?
Q. Validation Steps :
In Vitro : Stimulate splenocytes from BDC2.5 TCR-transgenic mice and measure IFN-γ/IL-2 via ELISPOT .
In Vivo : Adoptively transfer CFSE-labeled BDC2.5 T cells into NOD mice; track proliferation in pancreatic lymph nodes .
Cross-reactivity Check : Test against unrelated peptides (e.g., insulin-derived epitopes) to confirm specificity .
What statistical methods are appropriate for analyzing data from BDCmimotope 1040-51 experiments?
Q. Recommended Tools :
- T Cell Quantification : Unpaired t-test for comparing absolute cell counts between groups .
- Cytokine Data : ANOVA with Bonferroni correction for multi-group comparisons (e.g., IL-2 vs. IFN-γ vs. IL-10) .
- Survival Analysis : Log-rank test for diabetes incidence curves.
Software : FlowJo for cytometry, GraphPad Prism for statistical modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
